2,3-Dihydrobenzo[d]isothiazole 1-oxide
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Overview
Description
2,3-Dihydrobenzo[d]isothiazole 1-oxide is a heterocyclic compound that features a sulfur and nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzo[d]isothiazole 1-oxide typically involves the reaction of 2-ethynylbenzenesulfonamides with sulfur dioxide and aryldiazonium tetrafluoroborates. This reaction proceeds through a radical process, where the in situ generated arylsulfonyl radical adds to sulfur dioxide, followed by single electron transfer to form the final product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzo[d]isothiazole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydrobenzo[d]isothiazole 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonated benzosultams.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[d]isothiazole 1-oxide involves its ability to undergo various chemical transformations. The compound can interact with biological molecules through oxidation, reduction, and substitution reactions, leading to the formation of active intermediates that exert biological effects. The specific molecular targets and pathways involved depend on the nature of the reactions and the biological context.
Comparison with Similar Compounds
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: This compound is similar in structure but contains an additional oxygen atom, which affects its chemical reactivity and applications.
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Another related compound with a sulfur atom in the ring, known for its use in asymmetric hydrogenation reactions.
Uniqueness: 2,3-Dihydrobenzo[d]isothiazole 1-oxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms
Properties
Molecular Formula |
C7H7NOS |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2,3-dihydro-1,2-benzothiazole 1-oxide |
InChI |
InChI=1S/C7H7NOS/c9-10-7-4-2-1-3-6(7)5-8-10/h1-4,8H,5H2 |
InChI Key |
RQRKIRVREVDLST-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2S(=O)N1 |
Origin of Product |
United States |
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